Natural product derived from plant source.
Poliothrysoside is a biochemical.
Nigracin
CAS No.: 18463-25-7
Cat. No.: VC0539965
Molecular Formula: C20H22O9
Molecular Weight: 406.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18463-25-7 |
|---|---|
| Molecular Formula | C20H22O9 |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-hydroxy-2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C20H22O9/c21-9-12-8-13(22)6-7-14(12)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |
| Standard InChI Key | FLROYCKIIJCTDY-BFMVXSJESA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)O)CO)O)O)O |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)O)CO)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Nigracin’s molecular structure (Table 1) reveals key functional groups responsible for its bioactivity:
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Benzoate ester: Enhances lipid solubility, facilitating membrane permeation.
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Trihydroxyoxane core: Mediates hydrogen bonding with cellular targets.
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Hydroxymethylphenoxy side chain: Contributes to antioxidant capacity .
Table 1: Chemical Properties of Nigracin
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H22O9 | |
| Molecular Weight | 406.4 g/mol | |
| CAS Number | 18463-25-7 | |
| Solubility | Chloroform, DMSO, Acetone | |
| Storage Conditions | -20°C, desiccated | |
| Purity | >98% |
Pharmacological Research and Biological Activities
Wound Healing Mechanisms
In a landmark study, Nigracin accelerated scratch wound closure in murine fibroblasts (3T3 cells) by 1.5-fold compared to untreated controls . Key findings include:
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Dose-dependent fibroblast proliferation: Effective at concentrations as low as 0.015 µg/ml, peaking at 6–9 µg/ml .
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Enhanced cell motility: Increased migration rates by 40% within 6 hours .
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Non-cytotoxic profile: No toxicity observed at ≤12 µg/ml, contrasting with hyaluronic acid, which reduced viability at equivalent doses .
Table 2: Comparative Efficacy of Nigracin vs. Hyaluronic Acid in Wound Healing
Biosynthesis and Isolation Methods
Extraction from Drypetes klainei
Nigracin constitutes 0.022% (w/w) of D. klainei stem bark . The isolation protocol involves:
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Defatted methanol extraction: Removes lipophilic impurities.
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Semipreparative HPLC: Achieves >98% purity using a C18 column and acetonitrile-water gradient .
Synthetic Feasibility
Total synthesis routes remain unexplored. Challenges include stereoselective formation of the oxane ring and regioselective benzoate esterification . Microbial biosynthesis using engineered E. coli or S. cerevisiae could circumvent plant-sourcing limitations .
Applications in Medicine and Future Directions
Research Priorities
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